2-Hydroxy-5-iodo-benzonitrile
Overview
Description
2-Hydroxy-5-iodo-benzonitrile is an organic compound with the molecular formula C7H4INO. It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-benzonitrile typically involves the following steps:
Synthesis of 5-iodo-2-hydroxybenzaldehyde oxime: This is achieved by reacting 5-iodo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol.
Conversion to this compound: The oxime is then treated with acetic anhydride and heated under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and other substituted benzonitriles.
Oxidation: Products include 2-hydroxy-5-iodobenzaldehyde or 2-hydroxy-5-iodobenzoic acid.
Scientific Research Applications
2-Hydroxy-5-iodo-benzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-benzonitrile involves its interaction with specific molecular targets and pathways:
Nucleophilic Aromatic Substitution: The iodine atom can be displaced by nucleophiles, forming a Meisenheimer complex as an intermediate.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
2-Hydroxy-5-iodo-benzonitrile can be compared with other similar compounds such as:
2-Hydroxy-5-bromo-benzonitrile: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-5-chloro-benzonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-5-fluoro-benzonitrile: Similar structure but with a fluorine atom instead of iodine
These compounds share similar chemical properties but differ in reactivity and applications due to the varying halogen atoms.
Properties
IUPAC Name |
2-hydroxy-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXJFPSARBURQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427475 | |
Record name | 2-Hydroxy-5-iodo-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685103-95-1 | |
Record name | 2-Hydroxy-5-iodo-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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